molecular formula C10H5F3O2 B1411920 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one CAS No. 1603006-51-4

1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one

Cat. No.: B1411920
CAS No.: 1603006-51-4
M. Wt: 214.14 g/mol
InChI Key: SDJZHCXOBATKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one is a synthetic compound with the molecular formula C10H5F3O2 and a molecular weight of 214.14 g/mol . This compound is known for its unique trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-yn-1-one moiety. The presence of the trifluoromethoxy group imparts distinct chemical properties to the compound, making it valuable in various scientific research applications.

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one has several scientific research applications, including:

Safety and Hazards

The safety and hazards associated with 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one are not mentioned in the search results. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.

Future Directions

In terms of future directions, a study on fluorinated compounds including trifluoromethoxy substituted chalcone derivatives suggests potential development of novel agents against bacterial and fungal infections . This indicates that 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one and similar compounds could have potential applications in the field of antimicrobial drug development.

Preparation Methods

The synthesis of 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and propargyl bromide.

    Reaction Conditions: The key reaction involves the coupling of 4-(trifluoromethoxy)benzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Industrial Production: On an industrial scale, the reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]prop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJZHCXOBATKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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